![molecular formula C11H14O2S B2379327 Methyl 2-((2,5-dimethylphenyl)thio)acetate CAS No. 476321-36-5](/img/structure/B2379327.png)
Methyl 2-((2,5-dimethylphenyl)thio)acetate
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Description
“Methyl 2-((2,5-dimethylphenyl)thio)acetate” is a chemical compound with the molecular formula C11H14O2S . It has a molar mass of 210.29 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-((2,5-dimethylphenyl)thio)acetate” consists of a methyl ester group attached to a thioacetate group, which is further connected to a 2,5-dimethylphenyl group .Physical And Chemical Properties Analysis
“Methyl 2-((2,5-dimethylphenyl)thio)acetate” has a predicted density of 1.11±0.1 g/cm3 and a predicted boiling point of 279.6±35.0 °C .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 2-((2,5-dimethylphenyl)thio)acetate and related compounds have been explored in the synthesis of diverse chemical structures. For instance, the preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate from 2-bromothiophene using Grignard reagent is an example of its utilization in organic synthesis, showcasing its relevance in educational contexts like undergraduate courses for enhancing experimental skills in scientific research (W. Min, 2015).
Studies involving reactions and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines have provided insights into the structural properties and potential applications of these compounds. This includes the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues, demonstrating the diverse chemical reactions that methyl 2-((2,5-dimethylphenyl)thio)acetate can undergo (R. Vaickelionienė et al., 2005).
Catalytic Applications and Organic Transformations
Research involving the nitration of 2,5-dimethylthiophene and its derivatives has shed light on the behavior of these compounds under various chemical conditions. The study of their reaction with copper(II) nitrate, for example, highlights the potential for forming novel compounds through specific chemical processes, which can be of interest in various catalytic and synthetic applications (Hitomi Suzuki et al., 1981).
Another aspect of research focuses on the anodic methoxylation of thiophenes, including 2,5-dimethylthiophene, where electrooxidation processes are used to produce various chemical products. This demonstrates the compound's utility in electrochemical applications and its potential role in the synthesis of complex organic molecules (Kunihisa Yoshida et al., 1991).
Novel Ligand and Complex Formation
- The preparation of ferrocene-containing phosphinamine ligands that include central and planar chirality, where derivatives of 2,5-dimethylpyrrolidinyl are used, exemplifies the compound's role in the formation of complex ligands. These ligands have applications in catalysis, particularly in palladium-catalyzed asymmetric allylic alkylation, highlighting the compound's importance in the development of new catalytic systems (Annette Farrell et al., 2002).
properties
IUPAC Name |
methyl 2-(2,5-dimethylphenyl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8-4-5-9(2)10(6-8)14-7-11(12)13-3/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOXXZTTODBBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2,5-dimethylphenyl)thio)acetate |
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